Rel-Ethylketazocine
Description
Early Discovery and Initial Pharmacological Characterization of Rel-Ethylketazocine
This compound, also known as Ethylketocyclazocine (EKC), emerged from research into the structure-activity relationships of benzomorphan (B1203429) analgesics. wikipedia.orgscience.gov It was developed as an analogue of ketocyclazocine (B1261024). umich.edunih.gov Early pharmacological studies established that this compound produced a distinct profile of effects compared to morphine, the prototypical opioid agonist. science.govnih.gov
In vivo studies in animal models revealed that while both morphine and this compound produced analgesia, they had different pharmacological characteristics. For instance, in mice, the convulsions induced by high doses of this compound could be blocked by the opioid antagonist naltrexone (B1662487), whereas morphine-induced convulsions were not, suggesting different underlying mechanisms. science.gov Furthermore, initial receptor binding studies began to characterize its interactions, with tritiated ethylketazocine demonstrating binding to specific sites in brain homogenates, which were distinct from those with high affinity for mu or delta agonists. royalsocietypublishing.org This distinct pharmacological profile was a cornerstone for proposing a new type of opioid receptor.
Role of this compound in the Development of the Multiple Opioid Receptor Concept
The concept of multiple opioid receptors arose from observations that different opioid compounds produced varied pharmacological effects, and that the endogenous opioid peptides had different activity profiles in various bioassays. royalsocietypublishing.organnualreviews.org this compound was central to this paradigm shift, serving as a key tool to functionally and biochemically dissect the different receptor types. annualreviews.orgjournals.co.za
The differentiation of the kappa receptor from the mu-opioid receptor (MOR), for which morphine is the prototype agonist, was significantly advanced by studies using this compound. umich.edu A critical line of evidence came from cross-tolerance studies. Animals made tolerant to the effects of morphine, a MOR agonist, did not show a corresponding tolerance to the effects of this compound. umich.edu This lack of cross-tolerance strongly indicated that the two compounds produced their effects by acting on separate and distinct receptor systems. umich.edu
Further studies using the radiant heat tail-flick test and the acetic acid-induced writhing assay in mice helped to parse the roles of different receptors in antinociception. nih.gov It was concluded that agonist interaction with MOR could produce antinociceptive effects in both tests, whereas interaction with the receptor type targeted by this compound was effective in the writhing test but not the tail-flick test, further distinguishing their functional roles. nih.gov Biochemical investigations also suggested that the analgesic properties of both kappa and mu agonists might be mediated through high-affinity binding sites, though functional studies confirmed they were distinct receptor populations. nih.gov
This compound was instrumental in the initial characterization of the kappa-opioid receptor (KOR). wikipedia.org Based on pioneering work in dogs that identified a unique set of physiological responses to ketocyclazocine, the "kappa" receptor was proposed, with ketocyclazocine and its analogue this compound serving as the prototype agonists for this new receptor type. umich.edunih.govwikipedia.org
Subsequent radioligand binding studies utilized tritiated this compound to identify and characterize KOR binding sites in brain tissue. royalsocietypublishing.org These studies showed that while the broad-spectrum opioid etorphine could easily displace bound this compound, very high concentrations of specific mu or delta agonists were required to do so, confirming that this compound was binding to a distinct site. royalsocietypublishing.org The compound was widely used to investigate the physiological functions mediated by KOR, such as specific types of analgesia and diuresis. umich.edunih.gov
| Receptor Type | Prototype Agonist |
|---|---|
| μ (mu) | Morphine, Dihydromorphine |
| δ (delta) | DADLE, DSLET |
| κ (kappa) | Ethylketazocine |
| ε (epsilon) | β-endorphin |
| σ (sigma) | SKF-10,047 |
Data sourced from Wood, 1982, as summarized in a 1983 review. journals.co.za Note: The sigma (σ) receptor is no longer classified as an opioid receptor. umich.edu
While not a direct tool for probing the delta-opioid receptor (DOR), the well-characterized KOR-mediated profile of this compound provided an essential pharmacological contrast that helped delineate the unique properties of DOR. By comparing the effects of this compound with those of DOR-selective agonists like [D-Ala2, D-Leu5]enkephalin (DADLE), researchers could more clearly attribute specific functions to DOR activation. nih.gov Studies showed that the interaction of the antagonist naloxone (B1662785) with DOR agonists differed from its interaction with this compound, providing further evidence for three distinct receptor types (mu, kappa, and delta). nih.gov The relatively low affinity of this compound for the DOR further solidified its utility as a selective tool for studying KOR-mediated effects in an environment where multiple receptor types are present. wikipedia.org
Contributions to κ-Opioid Receptor (KOR) Characterization
Evolution of this compound as a Benchmark Research Tool Compound in Opioid Pharmacology
For many years, this compound was the quintessential KOR agonist used in opioid research. wikipedia.orgjournals.co.za Its use was foundational in establishing the existence and physiological role of the KOR. acs.org However, as research progressed, the limitations of this compound became apparent. A key issue is its relatively poor selectivity for the KOR over the MOR and DOR. wikipedia.org It demonstrates approximately 80% and 20% of its KOR affinity for the mu and delta receptors, respectively. wikipedia.org Additionally, it acts as a partial agonist with mixed agonist and antagonist properties at these sites. wikipedia.org
This lack of high selectivity led to its gradual replacement in many experimental contexts by newer, more potent, and highly selective KOR agonists, such as U-50,488 and ICI-199,441. wikipedia.org Despite this, this compound remains an important benchmark compound. Its extensive historical data provides a valuable reference point for characterizing new ligands, and it is still used in studies where its specific mixed-receptor profile is of interest. Its journey from a primary discovery tool to a historical benchmark reflects the evolution of opioid pharmacology toward greater precision and specificity.
| Drug Tested During Chronic Morphine Treatment | Primary Receptor Target | Observed Cross-Tolerance with Morphine | Implication |
|---|---|---|---|
| Levorphanol | μ-opioid agonist | Yes | Acts via the same (mu) receptor system as morphine. |
| Metkephamid | Mixed μ/δ-opioid agonist | Yes | Behavioral effects likely mediated by the mu receptor. |
| This compound | κ-opioid agonist | No | Acts via a distinct (kappa) receptor system from morphine. |
| Ketamine | Non-opioid (NMDA antagonist) | No | Acts via a completely different neurotransmitter system. |
Data derived from findings on schedule-controlled behavior in mice. umich.edu
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H25NO2 |
|---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
(1S,9R,13S)-10-(cyclopropylmethyl)-1-ethyl-4-hydroxy-13-methyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-8-one |
InChI |
InChI=1S/C19H25NO2/c1-3-19-8-9-20(11-13-4-5-13)17(12(19)2)18(22)15-7-6-14(21)10-16(15)19/h6-7,10,12-13,17,21H,3-5,8-9,11H2,1-2H3/t12-,17-,19+/m1/s1 |
InChI Key |
SEJUQQOPVAUETF-LLSQANQASA-N |
SMILES |
CCC12CCN(C(C1C)C(=O)C3=C2C=C(C=C3)O)CC4CC4 |
Isomeric SMILES |
CC[C@]12CCN([C@H]([C@H]1C)C(=O)C3=C2C=C(C=C3)O)CC4CC4 |
Canonical SMILES |
CCC12CCN(C(C1C)C(=O)C3=C2C=C(C=C3)O)CC4CC4 |
Synonyms |
Ethylketazocine Ethylketocyclazocine Ethylketocyclazocine Methanesulfonate Win 35197 2 Win-35197-2 Win351972 |
Origin of Product |
United States |
Synthetic Methodologies and Analog Development for Rel Ethylketazocine Research
Principal Synthetic Pathways to Rel-Ethylketazocine and its Isomers
This compound is a benzomorphan (B1203429) derivative that has been instrumental in opioid receptor research. wikipedia.orgwikipedia.org The synthesis of the benzomorphan scaffold, which forms the core of ethylketazocine, is a complex process involving the construction of a polycyclic bridged system. While specific, detailed industrial syntheses are often proprietary, the general chemical principles can be understood from the broader literature on morphinan (B1239233) and benzomorphan synthesis. wikipedia.orgmdpi.com
These syntheses often begin with precursor molecules that are elaborated through multiple steps to form the characteristic 2,6-methano-3-benzazocine ring system. Key transformations can include cyclization reactions, such as the Grewe cyclization, to form the key bicyclic structure. Subsequent modifications involve the introduction of specific substituents. For ethylketazocine, this includes the N-cyclopropylmethyl group and the ethyl and methyl groups at the stereogenic centers of the benzomorphan core. wikipedia.org The synthesis of isomers requires precise control over the stereochemistry at multiple chiral centers, often achieved through stereoselective reactions or the separation of isomeric mixtures. mdpi.comgoogle.com The synthesis of related structures, such as ketazocine (B1673596), has been documented, providing a foundation for understanding the pathways to its ethyl-substituted analog. wikipedia.org
Design and Synthesis Strategies for this compound Analogues and Derivatives
The development of analogues of this compound is driven by the need to understand structure-activity relationships (SAR) and to create chemical tools with improved properties for research. uniud.itnih.gov Ethylketazocine itself serves as a mixed MOR/KOR agonist, and its profile has inspired the synthesis of new compounds with tailored affinities and efficacies. uniud.itmdpi.com Strategies often involve systematic modifications to the parent structure, including changes to the N-substituent, alterations on the aromatic ring, or modifications to the alkyl groups on the benzomorphan skeleton. researchgate.netacs.org
One common approach is the creation of cyclic peptide analogues that mimic the pharmacophoric elements of opioid alkaloids like ethylketazocine. uniud.itunibo.it These syntheses can involve solid-phase peptide synthesis followed by cyclization to create conformationally constrained molecules. uniud.it Another strategy is the synthesis of bivalent ligands, where two pharmacophores are linked together, a method explored for other opioid ligands to probe receptor dimerization. acs.org
Structural Modifications for Enhanced Receptor Selectivity
A primary goal in designing ethylketazocine analogues is to enhance selectivity for a specific opioid receptor subtype (μ, δ, or κ). wikipedia.org Ethylketazocine itself has relatively poor selectivity, with significant affinity for both κ and μ receptors. wikipedia.org This has led to its replacement in many research applications by more selective agents like U-50,488. wikipedia.org
Research into new analogues aims to dissect the structural features responsible for binding to each receptor. For example, studies on cyclic endomorphin-2 analogues, which share functional similarities with ethylketazocine, have shown that strategic substitutions can dramatically shift receptor preference. nih.gov The introduction of fluorinated phenylalanine residues or naphthylalanine in different positions of a peptide scaffold can tune the affinity for MOP, KOP, and DOP receptors. uniud.itnih.gov Some analogues with a 4-CF3-Phe modification, for instance, were found to be KOP receptor selective. nih.gov The design of mixed MOR/KOR agonists is also an area of interest, with the hypothesis that such a profile might offer advantages in certain research contexts. uniud.itmdpi.com
The table below summarizes findings from studies on cyclic endomorphin-2 analogues, illustrating how structural changes affect receptor binding affinities.
| Analogue Structure | Modification | MOP Receptor Affinity (Ki, nM) | KOP Receptor Affinity (Ki, nM) | DOP Receptor Affinity (Ki, nM) | Selectivity Profile |
| Analogue 3 nih.gov | 4-CF3-Phe at position 3 | >1000 | 2.57 | >1000 | KOP selective |
| Analogue 9 nih.gov | Dmt at position 1, 4-CF3-Phe at position 3 | 129 | 0.81 | 148 | KOP selective |
| Analogue 11 nih.gov | Dmt at position 1, 2,4-F-Phe at position 4 | 0.23 | 0.83 | 6.75 | MOP/KOP/DOP affinity |
| Dmt-c[D-Lys-Phe-D-1-Nal-Asp]NH2 uniud.it | D-1-Nal at position 4 | 0.35 | 1.8 | 155 | MOP/KOP affinity |
Modifications for Altered Pharmacokinetic Properties in Research Models
Altering the pharmacokinetic profile of ethylketazocine analogues is crucial for their use in various research models. Modifications are designed to influence properties such as metabolic stability and the ability to cross the blood-brain barrier (BBB). uniud.itacs.org For instance, increasing the lipophilicity of a compound by introducing more lipid-soluble residues is a strategy aimed at enhancing BBB permeability. uniud.itunibo.it
Conversely, to create more polar κ-agonists, the core pharmacophore can be embedded within a more rigid and polar bicyclic scaffold. researchgate.net This approach can alter the distribution and metabolism of the compound. researchgate.net In vitro metabolism studies are a key part of this research. For example, studies on nalfurafine (B1239173) analogues, which are structurally related epoxymorphinans, involved incubating the compounds with human and rat liver microsomes to determine their metabolic half-life (T1/2) and intrinsic clearance (CLint), providing crucial data on their stability. acs.org
The following table shows representative data from in vitro metabolism studies of nalfurafine analogues, demonstrating the type of pharmacokinetic characterization performed. acs.org
| Compound | T1/2 - human (min) | CLint - human (μL/min/mg) | T1/2 - rat (min) | CLint - rat (μL/min/mg) |
| Nalfurafine acs.org | 24.3 | 57.3 | 14.1 | 98.9 |
| Analogue 21 acs.org | 22.8 | 61.2 | 16.5 | 84.4 |
| Analogue 23 acs.org | 13.9 | 100 | 12.3 | 113 |
Stereochemical Considerations in the Synthesis and Biological Evaluation of this compound
Stereochemistry is of fundamental importance in the synthesis and biological activity of benzomorphan and morphinan derivatives like ethylketazocine. mdpi.com These molecules contain multiple asymmetric centers, meaning a large number of stereoisomers are possible. mdpi.comgoogle.com The specific three-dimensional arrangement of atoms profoundly influences how the molecule interacts with its receptor target, dictating its affinity and pharmacological profile. mdpi.com A classic example in the broader class of morphinans is the difference between levorphan, an opioid agonist, and its enantiomer dextrorphan, which has a different pharmacological profile. mdpi.com
Therefore, synthetic strategies must address this stereochemical complexity. This can be accomplished through stereochemically controlled synthesis, which uses chiral starting materials or stereoselective reactions (e.g., Mitsunobu reaction) to produce a single, desired isomer. mdpi.comgoogle.compreprints.org Alternatively, non-stereoselective synthesis can produce a mixture of diastereomers or enantiomers, which must then be separated. researchgate.net High-performance liquid chromatography (HPLC) using a chiral stationary phase (chiral HPLC) is a common and effective technique for separating enantiomers to yield stereochemically pure compounds for biological evaluation. researchgate.net
Analytical Techniques for Characterizing Synthetic this compound Compounds
The characterization of synthetic this compound and its analogues is essential to confirm their chemical structure, purity, and stereochemistry. A suite of sophisticated analytical techniques is employed for this purpose. nih.govgoogle.com
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for structural elucidation. One-dimensional techniques like ¹H NMR and ¹³C NMR provide information about the chemical environment of hydrogen and carbon atoms, respectively. google.comacs.org Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between atoms within the molecule. google.com The ROESY (Rotating Frame Overhauser Effect Spectroscopy) experiment can provide information about the spatial proximity of atoms, which is crucial for determining stereochemistry. google.com
Mass Spectrometry (MS) is used to determine the molecular weight of the synthesized compound and to confirm its elemental composition. unipa.it High-resolution mass spectrometry (HR-MS), often using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) analyzer, provides highly accurate mass measurements. nih.govacs.org
Other important techniques include Infrared (IR) Spectroscopy , which identifies the presence of specific functional groups, and X-ray Crystallography , which can provide an unambiguous determination of the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. wikipedia.orggoogle.comresearchgate.netHigh-Performance Liquid Chromatography (HPLC) is routinely used to assess the purity of the final compound. google.com
The table below summarizes the primary analytical techniques and their roles in characterization.
| Analytical Technique | Abbreviation | Primary Application in Characterization |
| Nuclear Magnetic Resonance | NMR | Elucidation of chemical structure, atom connectivity, and stereochemistry. google.com |
| Mass Spectrometry | MS | Determination of molecular weight and elemental formula. acs.org |
| High-Performance Liquid Chromatography | HPLC | Assessment of purity and separation of isomers. researchgate.net |
| Infrared Spectroscopy | IR | Identification of functional groups. researchgate.net |
| X-ray Crystallography | - | Definitive determination of 3D molecular structure and absolute stereochemistry. wikipedia.org |
Molecular Pharmacology of Rel Ethylketazocine at Opioid Receptors
Agonist and Partial Agonist Activity of Rel-Ethylketazocine
This compound is classified as a partial agonist with mixed agonist and antagonist properties at opioid receptors. wikipedia.org Its functional activity is complex, as it can act as an agonist at KOR while potentially having different effects at other receptors. fda.gov.twumich.edu For instance, it is considered a kappa-receptor agonist. umich.edu However, its activity is not purely agonistic, and it can display a profile that differs from more selective KOR agonists like U-50,488. umich.edu This mixed activity profile contributes to its unique pharmacological effects. In some studies, it has been shown to suppress withdrawal symptoms from dependence on other kappa-opioid agonists. fda.gov.tw
Mechanisms of Signal Transduction Mediated by this compound
The signal transduction mechanisms initiated by this compound binding to opioid receptors are consistent with those of other G protein-coupled receptors (GPCRs). mdpi.com Opioid receptors, including KOR, are coupled to inhibitory G proteins (Gi/Go). wikidoc.org
Upon agonist binding, such as with this compound at the KOR, the following key signaling events are initiated:
Inhibition of Adenylyl Cyclase: Activation of the Gi/Go protein leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). mdpi.com
Modulation of Ion Channels: The G protein activation also leads to the inhibition of N-type calcium (Ca2+) ion channels and the activation of inward-rectifier potassium (K+) channels. wikidoc.org This results in a decrease in neuronal excitability.
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: Like other GPCRs, agonist stimulation of the KOR can lead to the activation of various mitogen-activated protein kinase (MAPK) pathways, including extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinases (JNK). wikidoc.org
These signaling cascades ultimately mediate the physiological effects associated with this compound's action at opioid receptors. wikipedia.org
G Protein Coupling and Activation
Opioid receptors, including the KOR, are members of the G protein-coupled receptor (GPCR) superfamily. nih.govacs.org The activation of these receptors by an agonist ligand, such as ethylketazocine, triggers a conformational change that facilitates the coupling to and activation of intracellular heterotrimeric G proteins. The KOR is primarily coupled to G proteins of the Gi/Go family. wikidoc.org
Upon agonist binding, the receptor acts as a guanine (B1146940) nucleotide exchange factor (GEF), promoting the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the G protein. This event leads to the dissociation of the Gα-GTP subunit from the Gβγ dimer. Both the Gαi/o-GTP and Gβγ subunits are then free to interact with and modulate the activity of various downstream effector proteins, initiating the cellular response. nih.gov The activation of Gi/Go proteins is a hallmark of opioid receptor signaling and the primary mechanism through which agonists like ethylketazocine exert their effects. nih.govwikidoc.org
| Receptor | Primary G Protein Family | Consequence of Activation |
|---|---|---|
| Kappa-Opioid Receptor (KOR) | Gi/Go | Dissociation of Gα and Gβγ subunits, leading to downstream signaling modulation. wikidoc.org |
β-Arrestin Recruitment and Receptor Internalization Profiles
Following agonist-induced activation and G protein coupling, GPCRs are subject to regulatory processes that prevent overstimulation, a key mechanism of which is receptor desensitization and internalization. This process is primarily mediated by G protein-coupled receptor kinases (GRKs) and β-arrestins. nih.gov Upon activation, the receptor is phosphorylated by GRKs, which increases its affinity for β-arrestin proteins. nih.govnih.gov The binding of β-arrestin to the receptor sterically hinders further G protein coupling, effectively desensitizing the receptor. Furthermore, β-arrestin acts as an adaptor protein, linking the receptor to components of the endocytic machinery, such as clathrin, which facilitates receptor internalization into the cell. nih.govnih.gov
| Agonist Type | Example Agonist | Observed Effect on KOR Internalization | Reference |
|---|---|---|---|
| Peptide | Dynorphin A | Significantly promotes KOR internalization. | nih.gov |
| Non-Peptide | U-50,488H | Does not cause significant KOR internalization in some models. | nih.gov |
| Non-Peptide | Ethylketazocine | Acts as a partial agonist with mixed agonist/antagonist properties, historically used as a KOR tool compound. | wikipedia.org |
Modulation of Downstream Signaling Pathways (e.g., cAMP, Calcium Mobilization)
The activation of Gi/o proteins by ethylketazocine at the KOR leads to the modulation of several key intracellular signaling pathways. A primary downstream effector of the Gαi/o subunit is adenylyl cyclase. The activated Gαi/o subunit inhibits this enzyme, resulting in a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). nih.govwikidoc.orgacs.org Additionally, KOR activation can increase the activity of phosphodiesterases, enzymes that degrade cAMP, further contributing to its reduction. wikidoc.org
The Gβγ subunits released upon G protein activation also have crucial signaling roles. They can directly interact with and modulate the activity of ion channels. Specifically, KOR activation is linked to the opening of G protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of N-type voltage-gated calcium channels. wikidoc.org The efflux of potassium ions leads to hyperpolarization of the neuronal membrane, while the inhibition of calcium influx reduces neurotransmitter release.
In research settings, the functional activity of agonists like ethylketazocine is often quantified using assays that measure these downstream events. Calcium mobilization assays are frequently employed, typically in cell lines engineered to express a chimeric G protein (e.g., Gαqi5 or GαΔ6qi4myr). acs.orgnih.gov These chimeric proteins link the Gi/o-coupled receptor to the Gq pathway, which stimulates phospholipase C and results in a measurable increase in intracellular calcium, providing a robust readout of receptor activation. acs.orgnih.gov
| Signaling Pathway | Mediating Subunit | Effect | Reference |
|---|---|---|---|
| Adenylyl Cyclase / cAMP | Gαi/o | Inhibition of adenylyl cyclase, leading to decreased cAMP levels. | nih.govwikidoc.org |
| Inward-Rectifier Potassium Channels (GIRK) | Gβγ | Activation, leading to membrane hyperpolarization. | wikidoc.org |
| N-type Calcium Channels | Gβγ | Inhibition, leading to reduced neurotransmitter release. | wikidoc.org |
| Calcium Mobilization (Assay) | Chimeric G-protein | Activation of Gq pathway, leading to intracellular Ca2+ release. | acs.orgnih.gov |
Allosteric Modulation and Putative Opioid Receptor Heteromerization Involving this compound
The classic model of receptor pharmacology involves an agonist binding to an orthosteric site to produce a cellular response. However, this model has been expanded to include allosteric modulation and receptor heteromerization. Allosteric modulators bind to a topographically distinct site on the receptor, where they can alter the affinity or efficacy of the orthosteric ligand without having an effect on their own. nih.govnih.gov
Furthermore, there is substantial evidence that opioid receptors can form heterodimers, such as KOR-DOR (delta-opioid receptor) and MOR-KOR (mu-opioid receptor), both in vitro and in vivo. researchgate.netacs.orgscience.gov These heteromeric complexes can exhibit unique pharmacological properties that differ from those of their constituent homomeric receptors. The activation of one receptor within the dimer can influence the signaling of the other, a phenomenon known as cross-talk. For example, in cells expressing both KOR and ORL1 (nociceptin receptor), activation of the KOR with an appropriate ligand can trigger the internalization of the ORL1 receptor, and vice-versa. researchgate.net
While ethylketazocine is primarily characterized by its activity at the KOR, its interaction with receptor heteromers is an area of investigation. The pharmacological profile of a ligand can be altered at a heteromer. For instance, certain ligands show selective activation of KOR-MOR or KOR-DOR putative heteromers with greater potency than at the individual receptors. acs.org Given ethylketazocine's affinity for multiple opioid receptor types, its pharmacological actions could potentially be influenced by the presence of these receptor complexes in different tissues. wikipedia.org Studies have also suggested that the functional activity of some classical µ-agonists can be altered to resemble that of ethylketazocine under conditions where µ-receptors are irreversibly blocked, hinting at complex interactions between receptor populations. annualreviews.org
Structure Activity Relationship Sar Studies of Rel Ethylketazocine
Identification of Key Structural Determinants for Opioid Receptor Binding and Functional Activity
The SAR of rel-ethylketazocine and other benzomorphan-based compounds highlights that the benzomorphan (B1203429) nucleus is a versatile scaffold for achieving a specific functional profile. nih.gov Modifications at the nitrogen substituent and the 8-hydroxyl group are particularly important. nih.gov
Key structural features of this compound essential for its opioid receptor interactions include:
The Benzomorphan Scaffold : This core structure is fundamental for binding to opioid receptors. nih.gov
The Phenolic Hydroxyl Group : The free phenolic hydroxyl group is a crucial determinant for high activity at opioid receptors. akjournals.com The position of this hydroxyl group significantly influences receptor specificity. nih.gov
The N-substituent : The nature of the substituent on the nitrogen atom plays a critical role in determining the compound's affinity and efficacy at different opioid receptor subtypes. nih.govnih.gov For instance, an N-phenethyl group can confer greater potency compared to N-methyl benzomorphans. pnas.org
Stereochemistry : The absolute stereochemistry of the benzomorphan ring system is critically important for differentiating between activities at various receptors. nih.gov
Biochemical and pharmacological studies indicate that the analgesic properties of both kappa (like ethylketazocine) and mu agonists may be mediated through the same high-affinity binding sites. nih.gov Treatment of brain membranes with various agents affects the binding of [3H]ethylketazocine in a manner similar to that of [3H]morphine, suggesting shared binding characteristics. nih.gov
Impact of Functional Group Modifications on this compound’s Pharmacological Profile
Modifications to the functional groups of this compound and related benzomorphans have profound effects on their pharmacological profiles.
N-Substituent Modification : Altering the N-substituent on the benzomorphan scaffold is a key strategy for modulating pharmacological activity. nih.gov For example, replacing the N-methyl group with larger or different alkyl or aryl groups can shift the selectivity and efficacy between mu, delta, and kappa opioid receptors. Modifications at the basic nitrogen of the benzomorphan scaffold have led to the development of compounds with biased signaling, demonstrating the importance of this position in influencing downstream receptor signaling pathways. unisi.it
Hydroxyl Group Modification : Shifting the hydroxyl group from the 2'-position to the 3'-position in a series of 6,7-benzomorphan derivatives significantly increased affinity for the NMDA receptor-channel complex while considerably reducing affinity for the mu-opioid receptor. nih.gov This highlights the critical role of the hydroxyl position in determining receptor selectivity.
Impact on Potency and Selectivity : Ethylketazocine itself is considered a mixed MOR/KOR agonist. uniud.itnih.gov While it has been instrumental in KOR research, it exhibits relatively poor selectivity over the mu- and delta-opioid receptors. wikipedia.org This lack of high selectivity has led to its replacement in many studies by more selective compounds like U-50,488. wikipedia.org
The following table summarizes the binding affinities of ethylketazocine at different opioid receptors.
| Compound | Receptor | Binding Affinity (Ki, nM) |
| Ethylketazocine | Mu (μ) | ~80% of KOR affinity |
| Delta (δ) | ~20% of KOR affinity | |
| Kappa (κ) | High Affinity | |
| Data sourced from general statements on relative affinities. wikipedia.org |
Comparative SAR Analysis with Other Benzomorphan Opioids and Ligands
The SAR of this compound is best understood in comparison to other benzomorphan opioids and related ligands.
Comparison with Morphine : While both ethylketazocine (a kappa agonist) and morphine (a mu agonist) produce analgesia, their underlying mechanisms and receptor interactions show differences. nih.govumich.edu However, studies have also suggested that their analgesic effects might be mediated through the same high-affinity receptor subpopulation. nih.gov
Comparison with other Benzomorphans : Unlike many other benzomorphan opiates, phenazocine has an N-phenethyl group which gives it a higher potency than N-methyl benzomorphans. pnas.org This underscores the significant influence of the N-substituent across the benzomorphan class.
Bivalent Ligands : Studies on bivalent ligands derived from naltrexone (B1662487) show different structure-activity profiles for antagonizing morphine versus ethylketazocine. annualreviews.org The optimal spacer length for antagonism differs, suggesting distinct topographies of the mu and kappa receptor binding sites. annualreviews.org
Mixed Agonist/Antagonist Properties : Ethylketazocine acts as a partial agonist with mixed agonist and antagonist properties at various opioid receptors. wikipedia.org This mixed profile is a common feature among many benzomorphan derivatives and has been a key area of research in the development of safer analgesics. akjournals.commdpi.com
The table below presents a comparative view of the receptor selectivity of ethylketazocine and other opioid ligands.
| Ligand | Primary Receptor Target | Notes |
| Ethylketazocine | Kappa (κ) | Also significant Mu and Delta affinity. wikipedia.org |
| Morphine | Mu (μ) | Prototypical mu agonist. nih.gov |
| U-50,488 | Kappa (κ) | More selective kappa agonist than ethylketazocine. wikipedia.orgnih.gov |
| Phenazocine | Mu (μ) | High potency due to N-phenethyl group. pnas.org |
| Naloxone (B1662785) | Universal Antagonist | Antagonizes mu, delta, and kappa receptors. akjournals.com |
Computational Chemistry and Molecular Docking Approaches in this compound SAR Elucidation
Computational methods have become invaluable in understanding the SAR of opioid ligands, including benzomorphans like this compound.
Molecular Docking : Docking studies help to visualize and predict the binding modes of ligands within the opioid receptor binding pockets. nih.gov For instance, docking campaigns involving millions of compounds have been used to identify novel opioid receptor ligands. nih.gov These studies can reveal key interactions, such as those with specific amino acid residues, that are crucial for binding and activity.
Pharmacophore Modeling : Pharmacophore-based modeling has been successfully used to rationally design novel delta-opioid receptor ligands based on the structure of existing antagonists. researchgate.net This approach identifies the essential three-dimensional arrangement of functional groups required for biological activity.
Conformational Analysis and Molecular Dynamics : Conformational analyses, often performed in environments that mimic biological membranes, and molecular dynamics simulations help to understand the structural determinants responsible for the different pharmacological profiles of opioid ligands. science.gov These techniques can elucidate how small structural changes in a ligand can lead to significant differences in receptor activation and signaling.
Identifying Functional Hotspots : Computational approaches have identified specific amino acid residues in opioid receptors that are critical for potentiating ligand bias. researchgate.net These "functional hotspots" can be targeted in the design of new drugs with specific signaling properties.
These computational tools, combined with experimental data, provide a powerful platform for the rational design of new benzomorphan derivatives with improved pharmacological profiles. nih.govscience.gov
Preclinical Pharmacological Research on Rel Ethylketazocine in Animal Models
In Vitro Pharmacological Characterization Using Tissue Bioassays
In vitro tissue bioassays have been instrumental in determining the activity of rel-ethylketazocine at different opioid receptor subtypes. These assays measure the compound's ability to inhibit electrically induced contractions in isolated tissues, a functional response to receptor activation.
Guinea Pig Ileum (GPI) Assay Studies
The guinea pig ileum (GPI) assay is a classic model for assessing opioid activity, primarily at the mu-opioid receptor (MOR) and kappa-opioid receptor (KOR). In this assay, this compound has demonstrated the ability to inhibit neurotransmitter release. Studies have shown that it acts as an agonist in the guinea pig ileum. researchgate.net The potency of this compound in the GPI assay has been compared to other opioids, contributing to the understanding of its relative activity. For instance, some research indicates that in the guinea pig ileum preparation, the opioid antagonist naltrexone (B1662487) was equipotent in antagonizing both morphine and ethylketazocine. researchgate.net
| Compound | Activity in GPI Assay | Receptor Interaction |
|---|---|---|
| This compound | Agonist | Inhibits neurotransmitter release |
| Naltrexone | Antagonist | Equipotently antagonizes morphine and ethylketazocine |
Mouse Vas Deferens (MVD) Assay Studies
The mouse vas deferens (MVD) assay is particularly sensitive to delta-opioid receptor (DOR) agonists, but also contains mu- and kappa-opioid receptors. In the MVD assay, this compound has been shown to inhibit neurotransmitter release, indicating agonist activity. The relative potency of this compound in the MVD assay, when compared to its activity in the GPI assay, helps to create a pharmacological profile and suggests its selectivity for different opioid receptor types. royalsocietypublishing.org Research has indicated that the antagonist naloxone (B1662785) has a reduced effect on δ-receptors in the mouse vas deferens compared to its effect on μ-receptors. royalsocietypublishing.org
Rabbit Ear Artery Assay Studies
The rabbit ear artery preparation is a vascular model used to study the effects of compounds on sympathetic neurotransmission. In this assay, this compound has been shown to depress vasoconstriction evoked by electrical field stimulation. nih.gov Studies have demonstrated that this compound has an IC50 of 80 nM in depressing this vasoconstriction. nih.gov The effects of this compound in this assay can be antagonized by opioid antagonists. For example, naloxone antagonized the effect of ethylketazocine with a KB value of 64 nM. nih.gov In contrast, the antagonist MR 2266 was a more potent antagonist of ethylketazocine with a KB value of 8 nM. nih.gov These findings suggest the presence of presynaptic kappa-receptors in the rabbit ear artery. nih.gov Further studies have used this compound as a kappa-selective agonist to characterize the kappa opioid receptor in this tissue. nih.gov
| Compound | Parameter | Value |
|---|---|---|
| This compound | IC50 | 80 nM |
| Naloxone (antagonist) | KB vs. Ethylketazocine | 64 nM |
| MR 2266 (antagonist) | KB vs. Ethylketazocine | 8 nM |
In Vivo Animal Model Studies for Mechanistic Elucidation
In vivo studies in animal models have provided crucial insights into the neurobiological and functional effects of this compound within the central nervous system.
Neurobiological Effects and Receptor Localization Studies in Brain Regions
Autoradiographic studies have been employed to map the binding sites of radiolabeled ethylketazocine in the brain. nih.gov These studies have revealed the distribution of its binding sites across various brain regions, providing anatomical substrates for its pharmacological effects. nih.govresearchgate.net For instance, tritiated ethylketazocine has been used to label opioid receptor subtypes in the rat brain. royalsocietypublishing.org Such studies have shown binding in limbic areas and the basal ganglia. nih.gov The distribution of kappa-opioid receptors, for which ethylketazocine has an affinity, is widespread, with high levels in the prefrontal cortex, striatum, amygdala, and hypothalamus, among other regions. wikidoc.org
Modulation of Central Nervous System Functions
This compound has been shown to modulate various functions of the central nervous system in animal models. Studies in rats have demonstrated that ethylketazocine can influence the levels of neurotransmitters and their metabolites in different brain regions. nih.gov For example, it has been found to decrease the levels of dopamine (B1211576) metabolites (DOPAC and HVA) in the striatum while increasing dopamine concentrations. nih.gov It also markedly increased the levels of a noradrenaline metabolite (MHPG-SO4) in the hypothalamus and increased serotonin (B10506) (5-HT) and its metabolite (5-HIAA) in several brain areas. nih.gov These neurochemical changes are thought to underlie some of the behavioral effects observed with ethylketazocine, such as its influence on feeding behavior. nih.govumich.edu Furthermore, its discriminative stimulus effects have been studied in rhesus monkeys, where its potency in producing these effects aligns with its in vitro receptor binding and activity.
Discriminative Stimulus Properties of Ethylketazocine
In preclinical studies, ethylketazocine has been established as a discriminative stimulus in various animal models, including rats and rhesus monkeys, to investigate its subjective effects. umich.edunih.govnih.gov These studies help in understanding how the compound is perceived by the animal and in classifying its pharmacological profile.
In rhesus monkeys trained to discriminate ethylketazocine from saline, other drugs known to interact with kappa (κ) opioid receptors, such as ketazocine (B1673596) and cyclazocine (B1219694), also produced ethylketazocine-appropriate responses. umich.edu Conversely, drugs that primarily act on mu (μ) opioid receptors, like morphine, codeine, and etorphine, did not elicit the same response, suggesting that the discriminative stimulus effects of ethylketazocine are not mediated by μ-receptors. umich.eduumich.edu
Studies in rats have further elucidated the stereospecificity of ethylketazocine's discriminative effects. The l-isomer of ethylketazocine was found to be approximately twice as potent as the racemic mixture (d,l-ethylketazocine), while the d-isomer was inactive. nih.gov This indicates that the discriminative effects are mediated by a stereospecific receptor. Furthermore, the discriminative effects of ethylketazocine in rats can be blocked by the opioid antagonist naloxone, confirming the involvement of opioid receptors. nih.gov
The discriminative stimulus properties of ethylketazocine have been compared to other opioids. For instance, in macaque monkeys, both naltrexone and the experimental antagonist UM 979 were able to completely block the discriminative stimulus effects of ethylketazocine. nih.gov This antagonism was surmountable, meaning that increasing the dose of ethylketazocine could overcome the blocking effect. nih.gov These findings further support the classification of ethylketazocine as a kappa opioid agonist based on its subjective effects in animal models. nih.gov
| Animal Model | Training Drug | Drugs Generalizing to Ethylketazocine | Drugs Not Generalizing to Ethylketazocine | Antagonist Blockade |
| Rhesus Monkey | Ethylketazocine | Ketazocine, Cyclazocine, Levallorphan, Oxilorphan umich.edunih.gov | Morphine, Codeine, Etorphine, Buprenorphine, Butorphanol umich.edunih.gov | Naltrexone, UM 979 nih.gov |
| Rat (F344) | d,l-Ethylketazocine | l-Ethylketazocine, l-Cyclazocine, l-SKF-10,047 nih.gov | d-Ethylketazocine nih.gov | Naloxone nih.gov |
| Pigeon | Morphine & U-50,488H | Mixed responding on both levers wmich.edu | --- | --- |
Effects on Locomotor Activity and Behavior
The effects of ethylketazocine on locomotor activity and other behaviors have been investigated in animal models, revealing a complex pharmacological profile. In rats, the administration of ethylketazocine has been shown to decrease spontaneous locomotor activity. capes.gov.br This sedative effect is a characteristic feature of kappa opioid receptor agonists.
Beyond simple locomotor activity, ethylketazocine has been studied in more complex behavioral paradigms. For example, in the bombesin-induced grooming test in rats, ethylketazocine, along with other kappa agonists like tifluadom (B1683160) and U-50,488, inhibited grooming behavior in a dose-dependent manner. umich.edu This suggests a modulatory role for kappa opioid systems in centrally-regulated behaviors.
In studies using schedule-controlled behavior in mice, ethylketazocine produced dose-related decreases in response rates. umich.edu Interestingly, when mice were made tolerant to the effects of morphine, there was no cross-tolerance to the rate-decreasing effects of ethylketazocine. umich.edu In fact, a sensitization to the effects of ethylketazocine was observed. umich.edu This lack of cross-tolerance provides further evidence that the behavioral effects of ethylketazocine are mediated by a different receptor system (kappa) than that of morphine (mu). umich.edu
Endocrine System Interactions: Investigation of Vasopressin Release and Diuresis
A notable endocrine effect of ethylketazocine and other kappa opioid agonists is the induction of diuresis, or increased urine output. wmich.edunih.govumich.edu This effect is believed to be mediated by the inhibition of vasopressin release from the pituitary gland. nih.govwikipedia.org Vasopressin, also known as antidiuretic hormone (ADH), plays a crucial role in regulating water reabsorption in the kidneys.
In studies with water-deprived rats, full kappa agonists, including ethylketazocine, were found to suppress plasma vasopressin levels to below the detectable limit of the assay. nih.gov This suppression of vasopressin directly correlates with the observed diuretic effect. The diuretic action of kappa agonists is stereospecific, as demonstrated by the marked difference in potency between the active and inactive isomers of certain compounds. nih.gov
The diuretic effect of ethylketazocine is robust and occurs under various hydration conditions, including water-loaded, normal hydration, and water-deprived states in rats. nih.gov This distinguishes it from partial kappa agonists, which are typically only effective in normally hydrated conditions. nih.gov The consistent diuretic effect across different hydration states underscores the primary mechanism of vasopressin suppression.
Receptor-Mediated Antinociceptive Mechanisms in Various Pain Models
Ethylketazocine exhibits antinociceptive, or pain-relieving, properties that are mediated primarily through the kappa (κ) opioid receptor. The effectiveness of ethylketazocine in producing antinociception can vary depending on the type of pain stimulus used in animal models.
In tests involving thermal nociception, such as the hot-plate and warm water tail withdrawal assays, the antinociceptive effects of kappa agonists like ethylketazocine are often less pronounced or require higher doses that may also cause sedation and motor impairment. capes.gov.brdrugbank.com In contrast, mu (μ) opioid agonists like morphine are highly effective against thermal pain. drugbank.com
However, in pain models that involve chemical or pressure stimuli, such as the acetic acid-induced writhing test and the paw pressure test, both kappa agonists like ethylketazocine and mu agonists produce significant, dose-dependent antinociceptive effects. drugbank.comnih.gov This suggests that kappa opioid receptors play a more prominent role in modulating these types of pain.
Studies have also indicated that the antinociceptive effects of ethylketazocine can be influenced by the site of action within the nervous system. For instance, in the mouse writhing test, both intrathecally and intracerebroventricularly administered ethylketazocine produced antinociception, but the interaction with the antagonist naloxone differed depending on the route, suggesting involvement of different receptor populations at spinal and supraspinal levels. nih.gov
Comparative Preclinical Pharmacology of this compound with Other Opioid Ligands
The preclinical pharmacological profile of ethylketazocine is often compared with other opioid ligands to better understand its mechanism of action and receptor selectivity. These comparisons highlight its distinct properties as a kappa (κ) opioid agonist, in contrast to mu (μ) and delta (δ) agonists.
In drug discrimination studies, animals trained to recognize ethylketazocine will generalize to other kappa agonists like cyclazocine and ketazocine, but not to mu agonists such as morphine or etorphine. umich.edu This demonstrates a clear distinction in the subjective effects produced by these different classes of opioids.
Pharmacologically, ethylketazocine is considered a "full" kappa agonist, producing a robust diuretic effect by suppressing vasopressin, an action not shared by mu agonists. nih.gov In contrast, its effects on gastrointestinal transit are more similar to morphine, suggesting some activity at mu receptors for this particular physiological function. umich.edunih.gov
In terms of antinociception, ethylketazocine and other kappa agonists are generally less effective against thermal pain compared to mu agonists but show comparable efficacy in models of chemical or pressure-induced pain. drugbank.com This differential activity across pain modalities is a key feature distinguishing kappa from mu opioid pharmacology.
Binding studies in guinea pig brain tissue have shown that ethylketazocine has a different binding capacity compared to the non-selective opioid bremazocine, suggesting a multiplicity of kappa opioid receptor subtypes. cdnsciencepub.comnih.gov Ethylketazocine, along with other benzomorphans, displays high affinity for these kappa receptor sites. cdnsciencepub.com
The following table provides a comparative summary of the preclinical pharmacological effects of ethylketazocine and other representative opioid ligands.
| Pharmacological Effect | Ethylketazocine (Kappa Agonist) | Morphine (Mu Agonist) | U-50,488 (Selective Kappa Agonist) | Bremazocine (Non-selective Opioid) |
| Discriminative Stimulus | Kappa-like umich.edu | Mu-like umich.edu | Kappa-like umich.edu | Kappa-like umich.edu |
| Locomotor Activity | Decrease capes.gov.br | Biphasic (low dose increase, high dose decrease) | Decrease umich.edu | Decrease |
| Diuresis | Increase nih.govumich.edu | Antidiuresis wmich.edu | Increase nih.govumich.edu | Increase nih.gov |
| Gastrointestinal Transit | Decrease (likely mu-mediated) umich.edunih.gov | Decrease umich.edunih.gov | No major effect umich.edu | Antagonist on transit nih.gov |
| Antinociception (Thermal) | Weak/Inactive at non-sedating doses drugbank.com | Strong drugbank.com | Weak/Inactive at non-sedating doses | Active |
| Antinociception (Chemical/Pressure) | Strong drugbank.comnih.gov | Strong drugbank.com | Strong | Strong |
| Receptor Binding Profile | Primarily Kappa, some Mu activity umich.educdnsciencepub.com | Primarily Mu nih.gov | Highly selective for Kappa umich.edu | Binds to Mu, Kappa, and Delta cdnsciencepub.comnih.gov |
Advanced Research Methodologies and Analytical Approaches Applied to Rel Ethylketazocine
Radioligand Binding Assay Techniques for Opioid Receptor Characterization
Radioligand binding assays are fundamental in characterizing the interaction of compounds like rel-ethylketazocine with opioid receptors. These assays utilize a radiolabeled ligand (a radioactive isotope-tagged molecule) that specifically binds to the receptor of interest. By measuring the displacement of this radioligand by an unlabeled compound, such as this compound, researchers can determine the binding affinity of the unlabeled compound for the receptor.
Ethylketazocine, a benzomorphan (B1203429) derivative, has been extensively used as a research tool to study the κ-opioid receptor (KOR). wikipedia.org However, it is not entirely selective, also binding to μ-opioid (MOR) and δ-opioid (DOR) receptors. wikipedia.orgtaylorandfrancis.com Initial studies to characterize KORs were challenging due to the lack of highly selective ligands. taylorandfrancis.com
To overcome the issue of non-selectivity, radioligand binding assays for KORs are often performed in the presence of unlabeled selective ligands for MOR and DOR. This technique, known as "suppression," effectively blocks the binding of the radioligand to MOR and DOR, allowing for a more accurate assessment of its interaction with KORs. taylorandfrancis.com For instance, the binding of [3H]ethylketazocine to KORs has been studied under conditions where MOR and DOR are suppressed. osti.gov
Competition studies are a key component of radioligand binding assays. In these experiments, a fixed concentration of a radioligand is incubated with receptor-containing membranes in the presence of varying concentrations of an unlabeled competitor compound. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. This value can then be used to calculate the binding affinity (Ki) of the competitor for the receptor. For example, the high-affinity binding of [3H]-ethylketazocine to the κ-binding site is readily displaced by several κ-agonists but not by selective μ- and δ-ligands. capes.gov.br
Saturation binding experiments are another important application of this technique. In these assays, increasing concentrations of a radioligand are incubated with the receptor preparation to determine the maximum number of binding sites (Bmax) and the dissociation constant (Kd), which represents the affinity of the radioligand for the receptor. Studies with [3H]ethylketazocine have been used to determine the density of opioid receptor subtypes in various tissues, such as the guinea pig spinal cord. osti.govnih.gov
It is important to note that the choice of radioligand can influence the results of binding assays. taylorandfrancis.com Different radioligands may label different populations or states of the same receptor. For example, the binding site density measured for [3H]diprenorphine can be significantly greater than that measured for 3Hethylketazocine under the same conditions where μ and δ receptors are blocked. taylorandfrancis.com
Table 1: Binding Affinities (Ki) of Ethylketazocine at Opioid Receptors
| Receptor Subtype | Reported Affinity (relative to KOR) | Reference |
| μ-opioid receptor (MOR) | ~80% | wikipedia.orgtaylorandfrancis.com |
| δ-opioid receptor (DOR) | ~20% | wikipedia.orgtaylorandfrancis.com |
| κ-opioid receptor (KOR) | 100% | wikipedia.orgtaylorandfrancis.com |
Functional Assays for Receptor Activation and Signaling Pathway Analysis
Functional assays are crucial for determining the biological effect of a ligand after it binds to its receptor. For G protein-coupled receptors (GPCRs) like the opioid receptors, these assays measure downstream signaling events initiated by receptor activation. acs.orgmdpi.com
G Protein Activation Assays (e.g., [35S]GTPγS Binding)
The [35S]GTPγS binding assay is a widely used functional assay that directly measures the activation of G proteins, an early event in the GPCR signaling cascade. nih.govcreative-bioarray.com When an agonist binds to a GPCR, it promotes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the associated G protein. nih.gov This assay utilizes a non-hydrolyzable GTP analog, [35S]GTPγS, which binds to the activated G protein and accumulates, providing a quantifiable measure of receptor activation. creative-bioarray.comrevvity.com
This assay can determine the potency (EC50) and efficacy (Emax) of an agonist. creative-bioarray.com It is particularly useful for distinguishing between full agonists, partial agonists, and antagonists. multispaninc.com While experimentally more straightforward for receptors coupled to Gi/o proteins, it can be adapted for Gs and Gq-coupled receptors. nih.gov The results from [35S]GTPγS binding assays with ethylketazocine and other κ-agonists have been compared to other functional assays to characterize their pharmacological profiles. ku.edu
cAMP Accumulation Assays
Opioid receptors, particularly MOR, DOR, and KOR, are typically coupled to Gi/o proteins, which inhibit the enzyme adenylyl cyclase. mdpi.com This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). mdpi.com
cAMP accumulation assays measure the ability of a ligand to modulate cAMP levels. acs.org In these assays, cells expressing the opioid receptor of interest are stimulated with an agent that increases cAMP production, such as forskolin. The ability of an opioid agonist like ethylketazocine to inhibit this forskolin-stimulated cAMP accumulation is then quantified. mdpi.com These assays are valuable for determining the functional activity of opioid ligands and can be used to assess agonist potency and efficacy. acs.orgacs.org For instance, studies have shown that activation of KOR by agonists leads to a decrease in cAMP levels. mdpi.com
Calcium Mobilization Assays
While opioid receptors primarily signal through Gi/o proteins, they can also influence intracellular calcium levels. Calcium mobilization assays are used to measure changes in intracellular calcium concentration upon receptor activation. uniud.it These assays often employ fluorescent calcium indicators that change their fluorescence intensity upon binding to calcium.
To enable the study of Gi/o-coupled receptors like the opioid receptors in a calcium mobilization format, chimeric G proteins are often used. acs.org These engineered G proteins link the activation of the Gi/o-coupled receptor to the Gq pathway, which leads to the release of calcium from intracellular stores. acs.org This technique allows for the high-throughput screening of opioid ligands and the characterization of their functional activity. acs.org Such assays have been used to evaluate the agonist potencies of various opioid peptides and compounds at different opioid receptors. uniud.it
β-Arrestin Recruitment Assays
In addition to G protein signaling, GPCRs can also signal through a G protein-independent pathway involving β-arrestins. mdpi.com Upon agonist binding and receptor phosphorylation, β-arrestins are recruited to the receptor. mdpi.com This recruitment can lead to receptor desensitization, internalization, and the initiation of distinct signaling cascades.
β-arrestin recruitment assays measure the interaction between the activated receptor and β-arrestin. eurofinsdiscovery.com These assays often utilize techniques like bioluminescence resonance energy transfer (BRET) or enzyme fragment complementation (EFC). eurofinsdiscovery.com In the EFC-based PathHunter assay, the GPCR is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Upon recruitment, the two fragments combine to form an active enzyme, generating a measurable signal. eurofinsdiscovery.com
These assays are critical for understanding the concept of "biased agonism," where a ligand can preferentially activate one signaling pathway (e.g., G protein) over another (e.g., β-arrestin). mdpi.com The recruitment of β-arrestin has been associated with some of the undesirable side effects of opioids. mdpi.com Therefore, identifying biased agonists that favor G protein signaling over β-arrestin recruitment is a key area of research in opioid drug discovery. mdpi.comrsc.org
In Vivo Microdialysis and Neurochemical Analysis for this compound Research
In vivo microdialysis is a powerful technique used to measure the levels of neurotransmitters and other neurochemicals in the brains of freely moving animals. This method allows researchers to study the effects of drugs like this compound on neurochemical systems in real-time.
The technique involves implanting a small, semi-permeable probe into a specific brain region of interest. The probe is continuously perfused with a physiological solution (perfusate). Neurotransmitters and other small molecules from the extracellular fluid of the brain diffuse across the probe's membrane and into the perfusate. The collected dialysate is then analyzed using highly sensitive analytical methods, such as high-performance liquid chromatography (HPLC), to quantify the levels of specific neurochemicals.
In the context of this compound research, in vivo microdialysis can be used to investigate its effects on various neurotransmitter systems, including the dopamine (B1211576) and glutamate (B1630785) systems. researchgate.net For example, activation of KORs has been shown to decrease the extracellular levels of dopamine in brain regions associated with reward, such as the nucleus accumbens. researchgate.net By administering ethylketazocine and measuring the subsequent changes in dopamine levels in this region, researchers can gain insights into the neurochemical mechanisms underlying its behavioral effects. researchgate.net This technique is invaluable for understanding how κ-opioid receptor agonists modulate neural circuits involved in addiction, mood, and pain.
Future Research Directions and Unresolved Challenges in Rel Ethylketazocine Studies
Development of More Selective Rel-Ethylketazocine-Derived Research Probes
A primary challenge in the study of this compound has been its relatively poor selectivity for the KOR over the mu-opioid receptor (MOR) and delta-opioid receptor (DOR). wikipedia.org It displays approximately 80% and 20% of its KOR affinity for the MOR and DOR, respectively. wikipedia.org This lack of selectivity complicates the interpretation of research findings. The development of new ligands derived from the this compound structure with enhanced selectivity for the KOR is a critical area for future research. The design of such probes often involves a bivalent ligand approach, where two recognition units are linked by a spacer to enhance selectivity by simultaneously occupying neighboring recognition sites. annualreviews.org The structure-activity relationship studies, focusing on modifications to the spacer and pharmacophore, will be instrumental in creating these more selective tools. annualreviews.org
Comprehensive Characterization of Novel Signaling Pathways Activated by this compound
Opioid receptors can activate multiple intracellular signaling pathways, and different agonists can show bias towards certain pathways. nih.gov While it is established that opioid receptor activation generally leads to the inhibition of adenylyl cyclase and recruitment of β-arrestin, the specific signaling profile of this compound is not fully characterized. acs.orgacs.org Future studies should aim to comprehensively map the signaling pathways activated by this compound at the MOR, KOR, and DOR. This includes investigating its influence on G protein-dependent and independent pathways, such as those involving MAP kinases. nih.gov Understanding these pathways is crucial, as they are linked to both the therapeutic effects and the side effects of opioids. nih.gov For example, G protein-mediated signaling is associated with analgesia, while β-arrestin-2 recruitment is linked to adverse effects like respiratory depression and tolerance. nih.gov
Refinement of Preclinical Models for Deeper Mechanistic Understanding of this compound's Actions
The development and refinement of preclinical models are essential for gaining a deeper mechanistic understanding of this compound's actions. While various in vivo models have been used, such as those assessing diuresis and feeding behavior, there is a need for models that can more accurately predict the complex effects of mixed-efficacy ligands like EKC in humans. nih.govumich.edu For instance, while EKC induces diuresis, a characteristic of KOR agonists, it also affects gastrointestinal transit in a manner similar to morphine, likely through MOR activation. umich.edu The use of genetically modified animal models, such as β-arrestin-2 knockout mice, has proven valuable in dissecting the roles of different signaling pathways in opioid effects and could be applied to further understand the actions of this compound. nih.gov
Investigating the Role of this compound in Broader Opioid System Pathophysiology Research
Given its mixed receptor profile, this compound can serve as a valuable tool to investigate the integrated role of different opioid receptor systems in various pathophysiological conditions. For example, MOR/KOR agonists have been explored for their potential in treating cocaine addiction, as the KOR agonism may counteract the rewarding effects of the MOR activation. mdpi.com Research using this compound could provide insights into the complex interplay between different opioid receptors in conditions such as addiction, pain, and mood disorders. nih.govresearchgate.net Investigating its effects in the context of the broader opioid system, including interactions with endogenous opioid peptides like dynorphins and enkephalins, will contribute to a more holistic understanding of opioid pathophysiology. nih.govjournals.co.za
Q & A
Q. How do researchers address ethical challenges in studying this compound’s abuse potential?
- Methodological Answer : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for study design. Use conditioned place preference (CPP) and self-administration assays with strict ethical oversight. Publish negative results to avoid publication bias and inform risk-benefit analyses .
Key Methodological Considerations
- Data Contradiction Analysis : Compare experimental conditions across studies (e.g., ligand concentrations, assay temperatures) and use sensitivity analyses to identify confounding variables .
- Theoretical Frameworks : Apply PICO (Population, Intervention, Comparison, Outcome) or FINER frameworks to refine hypotheses and ensure clinical relevance .
- Transparency : Share raw datasets in repositories like Figshare or Zenodo to enable reanalysis and meta-research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
